molecular formula C10H12O3 B14168412 1,3-Benzodioxole, 5-(1-methylethoxy)- CAS No. 107828-11-5

1,3-Benzodioxole, 5-(1-methylethoxy)-

Cat. No.: B14168412
CAS No.: 107828-11-5
M. Wt: 180.20 g/mol
InChI Key: IGCWRGWKLIFTDM-UHFFFAOYSA-N
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Description

1,3-Benzodioxole, 5-(1-methylethoxy)- is an organic compound with a unique structure that includes a benzodioxole ring substituted with a methylethoxy group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzodioxole, 5-(1-methylethoxy)- can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with isopropyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1,3-Benzodioxole, 5-(1-methylethoxy)- often involves continuous flow processes. These methods enhance efficiency and scalability while minimizing waste. For instance, the acylation of 1,3-benzodioxole using a recyclable heterogeneous catalyst has shown promising results in terms of conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxole, 5-(1-methylethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxole compounds .

Scientific Research Applications

1,3-Benzodioxole, 5-(1-methylethoxy)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 5-(1-methylethoxy)- involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit microtubule formation, thereby preventing cell division and proliferation. The compound binds to tubulin, a key protein in microtubule formation, disrupting the normal function of the mitotic spindle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Benzodioxole, 5-(1-methylethoxy)- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as a microtubule inhibitor and its diverse applications in various fields highlight its significance .

Properties

CAS No.

107828-11-5

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

5-propan-2-yloxy-1,3-benzodioxole

InChI

InChI=1S/C10H12O3/c1-7(2)13-8-3-4-9-10(5-8)12-6-11-9/h3-5,7H,6H2,1-2H3

InChI Key

IGCWRGWKLIFTDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)OCO2

Origin of Product

United States

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